4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid
Overview
Description
4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a methyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid typically involves the chlorosulfonation of 5-methylfuran-2-carboxylic acid. The reaction is carried out by treating 5-methylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
5-methylfuran-2-carboxylic acid+chlorosulfonic acid→4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process typically includes the following steps:
Preparation of Reactants: High-purity 5-methylfuran-2-carboxylic acid and chlorosulfonic acid are prepared.
Reaction: The reactants are combined in a reactor, and the temperature is carefully controlled to maintain the desired reaction rate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as sodium borohydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution of the chlorosulfonyl group with amines.
Sulfonate Esters: Formed by substitution of the chlorosulfonyl group with alcohols.
Furan-2,5-dicarboxylic Acid Derivatives: Formed by oxidation of the furan ring.
Scientific Research Applications
4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Material Science: Used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: Studied for its potential effects on biological systems, including its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, leading to inhibition of enzyme activity.
Receptor Modulation: The compound can bind to specific receptors, altering their activity and modulating cellular signaling pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a furan ring.
4-(Chlorosulfonyl)phenylacetic acid: Contains a phenylacetic acid core with a chlorosulfonyl group.
4-(Chlorosulfonyl)benzamide: Features a benzamide core with a chlorosulfonyl group.
Uniqueness
4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals and materials.
Properties
IUPAC Name |
4-chlorosulfonyl-5-methylfuran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSZZLROOTWVDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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